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Compound of Interest

Compound Name:
Methyl 4-

(morpholinomethyl)benzoate

CAS No.: 68453-56-5

Cat. No.: B1589623 Get Quote

Early-Stage Characterization of Bifunctional
Synthetic Intermediates
Executive Summary & Rationale
Methyl 4-(morpholinomethyl)benzoate represents a critical class of bifunctional building

blocks frequently employed in Fragment-Based Drug Discovery (FBDD). It combines a

lipophilic ester moiety (a potential prodrug handle or metabolic liability) with a basic morpholine

ring (enhancing solubility and hydrogen bonding).

Why Screen This Compound? Unlike fully optimized lead compounds, this molecule is often

screened to determine its suitability as a "starting point" or fragment. The primary risks

associated with this scaffold are:

Rapid Hydrolysis: The methyl ester is highly susceptible to Carboxylesterases (CES1/CES2)

in plasma and liver, potentially converting it to the polar acid form (4-

(morpholinomethyl)benzoic acid) too quickly for therapeutic effect.

Solubility-Permeability Trade-off: The morpholine improves solubility at acidic pH but may

limit passive permeability if fully ionized.
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Off-Target Toxicity: While generally safe, the morpholine moiety requires cytotoxicity profiling

to rule out non-specific cell membrane disruption.

This guide details the three critical protocols required to validate this compound: Plasma

Stability, Kinetic Solubility, and Cellular Cytotoxicity.

Experimental Workflow Optimization
The following workflow ensures that physicochemical liabilities are identified before expensive

biological efficacy trials.

Methyl 4-(morpholinomethyl)benzoate
(Solid Stock)

QC: Purity Check
(LC-MS/NMR >95%)

Assay 1: Kinetic Solubility
(pH 7.4 vs pH 4.0)

 If Pass Assay 2: Metabolic Stability
(Plasma/Liver S9)

 If Soluble > 10µM Assay 3: Cytotoxicity
(HepG2/HEK293)

 If t1/2 > 10 min Decision Gate:
Fragment Hit vs. Liability

 Integration
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Figure 1:Sequential screening workflow. Note that Stability is prioritized over Toxicity for esters,

as rapid hydrolysis renders toxicity data of the parent compound irrelevant.

Protocol 1: Metabolic Stability (Plasma Hydrolysis)
Objective: Determine the half-life (

) of the methyl ester in human/rat plasma. Methyl esters are classic substrates for plasma
esterases.

Mechanism:

Materials
Test System: Pooled Human Plasma (lithium heparin) and Sprague-Dawley Rat Plasma (for

species comparison).

Control: Procaine (High turnover) and Warfarin (Low turnover).

Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Procedure
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Stock Preparation: Dissolve Methyl 4-(morpholinomethyl)benzoate in DMSO to 10 mM.

Initiation: Dilute plasma to 100% (undiluted) or 50% (in PBS, pH 7.4). Pre-warm to 37°C.

Spiking: Add compound to plasma to reach a final concentration of 1 µM (Final DMSO <

0.1%).

Note: Low concentration prevents enzyme saturation (Michaelis-Menten kinetics).

Sampling: At

minutes, remove 50 µL aliquots.

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing

Internal Standard (e.g., Tolbutamide).

Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Inject supernatant into LC-MS/MS.

Data Interpretation
Calculate the degradation rate constant (

) from the slope of

vs. time.

[1]

Stability Class
Half-Life (

)
Implication

High Lability < 15 min

Unsuitable for systemic

delivery; acts as a rapid

prodrug.

Moderate 15 - 60 min

Acceptable for lead

optimization; steric hindrance

may be needed.

Stable > 60 min
Ideal for systemic exposure of

the ester itself.
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Protocol 2: Kinetic Solubility (pH-Dependent)
Objective: The morpholine nitrogen has a pKa of ~8.3. This assay quantifies solubility changes

between gastric (pH 1.2) and systemic (pH 7.4) environments.[2][3][4]

Procedure
Preparation: Prepare 10 mM stock in DMSO.

Incubation: Spike 5 µL of stock into 195 µL of buffer (PBS pH 7.4 and SGF pH 1.2) in a 96-

well filter plate.

Target Concentration: 250 µM.

Equilibration: Shake at 500 rpm for 24 hours at room temperature.

Filtration: Vacuum filter to remove precipitate.

Quantification: Analyze filtrate via UV-Vis (254 nm) or HPLC-UV against a standard curve.

Expected Outcome:

pH 1.2: High solubility (>200 µM) due to morpholine protonation (

).

pH 7.4: Lower solubility. If < 10 µM, the lipophilic benzoate core dominates, requiring

formulation strategies (e.g., cyclodextrins).

Protocol 3: Cytotoxicity Screening (MTT Assay)
Objective: Assess if the compound or its morpholine-acid metabolite induces non-specific

toxicity.

Materials
Cell Lines:

HepG2: Liver carcinoma (High metabolic capacity, mimics liver toxicity).
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HEK293: Human Embryonic Kidney (General toxicity control).

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5]

Step-by-Step Procedure
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) for 72 hours.

[5]

Vehicle Control: 0.5% DMSO.[5]

Positive Control:[5] Doxorubicin or Triton X-100.

MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

Solubilization: Aspirate media; add 150 µL DMSO to dissolve purple formazan crystals.

Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Data Analysis
Plot Dose-Response Curve (log(concentration) vs. % Viability).

Critical Threshold:

: Generally considered safe for a fragment hit.

: Indicates significant cytotoxicity; potential membrane disruption or mitochondrial toxicity.

Mechanistic Pathway Visualization
Understanding the metabolic fate is crucial for interpreting the screening results.
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Figure 2:Hydrolytic pathway mediated by Carboxylesterases. The rapid conversion to the polar

acid (Metabolite A) is the primary stability liability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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